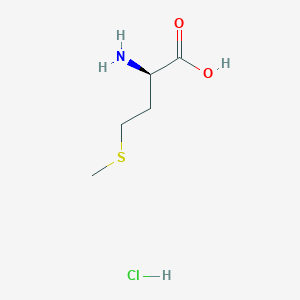

D-methionine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIUMQSEFFIKM-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433111 | |

| Record name | D-Methionine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-57-9 | |

| Record name | D-Methionine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Derivatization Methodologies for D Methionine Hydrochloride

Chemical Synthesis Pathways for D-Methionine and DL-Methionine

The industrial production of methionine predominantly yields a racemic mixture of D- and L-isomers (DL-methionine) through robust chemical synthesis routes. These methods are characterized by their efficiency and scalability, forming the backbone of global methionine manufacturing.

Adaptations of Strecker Synthesis for Methionine Production

The Strecker synthesis, a classic method for producing amino acids, has been effectively adapted for the commercial production of racemic methionine. wikipedia.orgmasterorganicchemistry.com This process typically begins with an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid. wikipedia.orgmasterorganicchemistry.com For methionine synthesis, the required starting aldehyde, 3-(methylthio)propionaldehyde, can be prepared from acrolein and methanethiol. chegg.com

The multi-step process can be outlined as follows:

Imine Formation: The aldehyde reacts with ammonia (often from a source like ammonium (B1175870) chloride) to form an imine. masterorganicchemistry.com

Cyanide Addition: A cyanide ion then attacks the imine to form an α-aminonitrile. masterorganicchemistry.com

Hydrolysis: The nitrile group of the α-aminonitrile is subsequently hydrolyzed in the presence of acid to yield the carboxylic acid functional group, resulting in the final amino acid. masterorganicchemistry.com

While the classical Strecker synthesis produces a racemic mixture, asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity. wikipedia.org

Industrial Chemical Synthesis Routes and Precursor Utilization

On an industrial scale, the synthesis of DL-methionine is a high-volume process that relies on petrochemical feedstocks. rsc.org The most prevalent method is a variation of the Strecker synthesis known as the hydantoin (B18101) process. krohne.comacrossbiotech.com This route offers high yields and opportunities for recycling by-products. acrossbiotech.com

Key precursors for this process include:

Acrolein: Derived from the oxidation of propylene. rsc.org

Methyl Mercaptan: A sulfur-containing compound. evonik.comwikipedia.org

Hydrogen Cyanide: A source of the nitrile group. evonik.comwikipedia.org

Ammonia and Carbon Dioxide: Used in the formation of the hydantoin ring. krohne.comredalyc.org

The process can be broadly divided into the following stages:

3-Methylthiopropionaldehyde (MMP) Synthesis: Acrolein reacts with methyl mercaptan to produce MMP. acrossbiotech.com

Hydantoin Formation: MMP is then reacted with hydrogen cyanide, ammonia, and carbon dioxide to form 5-(2-methylthioethyl)hydantoin. krohne.comgoogle.com

Hydrolysis: The hydantoin derivative is hydrolyzed, typically under alkaline conditions, to form an alkali salt of methionine. krohne.com

Neutralization: The salt is then neutralized with an acid, such as hydrochloric acid or carbon dioxide, to precipitate DL-methionine. krohne.comwvu.edu The use of hydrochloric acid in this step can lead to the formation of D-methionine hydrochloride. wvu.edu

The global production capacity for DL-methionine produced via these chemical routes exceeded 1.6 million tonnes by 2020. researchgate.net

Table 1: Key Precursors in Industrial Methionine Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| Acrolein | C₃H₄O | Provides the carbon backbone |

| Methyl Mercaptan | CH₄S | Source of the methylthio group |

| Hydrogen Cyanide | HCN | Source of the amino and carboxyl groups (via nitrile) |

| Ammonia | NH₃ | Nitrogen source for the amino group |

| Carbon Dioxide | CO₂ | Used in hydantoin ring formation |

Sustainable Chemical Synthesis Approaches for Methionine Analogues

Concerns over the reliance on petroleum-based feedstocks and the use of toxic chemicals like hydrogen cyanide have driven research into more sustainable synthesis methods. rsc.org Efforts are focused on utilizing bio-based feedstocks and developing greener chemical pathways. rsc.org

One area of focus is the sustainable production of acrolein from renewable resources like glycerol, a byproduct of biodiesel production. rsc.org Additionally, research is exploring photocatalyzed approaches using catalysts like vitamin B2 (riboflavin) for the synthesis of methionine analogues, which can operate in aqueous media and avoid the need for harsh reagents. researchgate.net These methods aim to reduce the environmental impact associated with traditional methionine production. nih.gov

Biotechnological and Enzymatic Synthesis of D-Amino Acids

Biotechnological routes offer a promising alternative for producing optically pure amino acids, including D-methionine. These methods utilize enzymes or whole-cell systems to achieve high stereospecificity under mild reaction conditions.

Recombinant Systems for Optically Pure D-Amino Acid Production from Hydantoins

A well-established enzymatic method for producing D-amino acids is the "hydantoinase process". mdpi.com This multi-enzyme system typically involves three key enzymes:

Hydantoin Racemase: Converts L-hydantoin to D-hydantoin, allowing for a theoretical 100% yield from a racemic starting material. mdpi.com

D-Hydantoinase: Specifically hydrolyzes the D-form of the hydantoin ring to produce N-carbamoyl-D-amino acid. mdpi.comnih.gov

D-Carbamoylase: Hydrolyzes the N-carbamoyl-D-amino acid to yield the desired D-amino acid, ammonia, and carbon dioxide. nih.govnih.gov

Researchers have successfully constructed recombinant Escherichia coli strains that co-express these three enzymes. nih.gov These whole-cell biocatalysts can efficiently convert racemic 5-monosubstituted hydantoins into optically pure D-amino acids. nih.govdss.go.th Co-expression of the enzymes in a single host cell has been shown to be more efficient than using separately expressed enzymes, minimizing the accumulation of intermediates and leading to higher product yields. nih.gov For instance, a co-expressed system achieved a 98% product yield of D-hydroxyphenylglycine in 15 hours. nih.gov

Table 2: Enzymes in the Hydantoinase Process for D-Amino Acid Production

| Enzyme | Function |

|---|---|

| Hydantoin Racemase | Racemization of L-hydantoin to D-hydantoin |

| D-Hydantoinase | Hydrolysis of D-hydantoin to N-carbamoyl-D-amino acid |

| D-Carbamoylase | Hydrolysis of N-carbamoyl-D-amino acid to D-amino acid |

Thermostable D-Methionine Amidase Activity

Another enzymatic approach involves the use of D-stereospecific amidases. These enzymes can resolve racemic mixtures of amino acid amides by selectively hydrolyzing the D-enantiomer. A novel thermostable D-methionine amidase has been identified and purified from the thermophilic bacterium Brevibacillus borstelensis BCS-1. pu-toyama.ac.jp

Key characteristics of this enzyme include:

High Thermostability: The enzyme is stable up to 65°C and exhibits maximum activity at 70°C. pu-toyama.ac.jp Thermostable enzymes are advantageous for industrial processes as they can be operated at higher temperatures, which reduces the risk of microbial contamination and can increase reaction rates. nih.gov

pH Stability: It is stable over a broad pH range from 6.5 to 10.0, with optimal activity at pH 9.5. pu-toyama.ac.jp

High Substrate Specificity: The enzyme shows high activity and D-stereospecificity towards D-amino acid amides, including D-methioninamide. pu-toyama.ac.jp

Metal Ion Dependence: Its activity is significantly increased by the presence of Co²⁺ ions. pu-toyama.ac.jp

This thermostable D-methionine amidase has been shown to be effective in producing D-phenylalanine from DL-phenylalaninamide with a high enantiomeric excess, demonstrating its potential as a biocatalyst for the industrial production of various D-amino acids. pu-toyama.ac.jpnih.gov

Radiosynthesis of D-[11C]Methionine for Research Applications

The radiosynthesis of D-[methyl-11C]methionine (D-[11C]Met) is a critical process for its use as a positron emission tomography (PET) radiotracer. This technique allows for the non-invasive imaging of specific biological processes, such as bacterial infections, by targeting metabolic pathways that are unique to these organisms.

Achieving high enantiomeric excess (ee) is paramount in the synthesis of radiotracers to ensure that the observed biological activity is attributable to the desired enantiomer. An automated, in-loop synthesis method has been developed that yields D-[11C]Met with an enantiomeric excess of over 99%. This represents a significant improvement over earlier methods that utilized a D-homocysteine thiolactone hydrochloride precursor and resulted in an enantiomeric excess of approximately 75–85%. The in-loop method involves the reaction of [11C]methyl iodide ([11C]CH3I) with the precursor within a sealed loop, followed by purification.

The process begins with the production of [11C]CH3I, which is then passed through a loop containing the precursor solution. After a short reaction time at room temperature, the mixture is purified to yield the final D-[11C]Met product. This automated synthesis can be completed in a short timeframe, typically around 20-30 minutes from the initial production of [11C]carbon dioxide, with radiochemical yields ranging from 40% to 90%. The radiochemical purity of the final product is consistently high, often exceeding 98%.

Interactive Data Table: Comparison of D-[11C]Met Synthesis Methods

| Feature | Improved In-loop Method | Previous Method |

| Precursor | Linear D-homocysteine | D-homocysteine thiolactone hydrochloride |

| Enantiomeric Excess (ee) | >99% | ~75-85% |

| Synthesis Time | 20-30 minutes | Not specified |

| Radiochemical Yield | 40-90% | Not specified |

| Radiochemical Purity | >98% | Not specified |

| Automation | Yes | Not specified |

The choice of precursor is a critical factor in the successful radiosynthesis of D-[11C]Met. The primary precursor for the methyl group is [11C]carbon dioxide, which is converted to [11C]methyl iodide. This is then reacted with a homocysteine derivative to form D-[11C]Met.

Two main precursors for the homocysteine moiety have been investigated:

D-homocysteine thiolactone hydrochloride: This cyclic precursor was used in earlier synthesis methods. However, its use can lead to a lower enantiomeric excess of the final product. The reaction mechanism involves the opening of the thiolactone ring by a base, followed by methylation.

Linear D-homocysteine: This precursor has been shown to produce D-[11C]Met with a significantly higher enantiomeric excess (>99%). nih.govresearchgate.net The reaction proceeds via the methylation of the thiol group of D-homocysteine.

The selection of the linear D-homocysteine precursor has been instrumental in advancing the use of D-[11C]Met for sensitive and specific PET imaging applications.

Derivatization and Conjugation Strategies

The derivatization of D-methionine hydrochloride allows for its conjugation to various reporter molecules, such as fluorescent dyes or biotin, creating valuable research probes. These probes can be used to investigate the biological roles and metabolic fate of D-methionine in various systems.

Several covalent conjugation techniques can be employed to create D-methionine-based research probes. These methods typically target the amino or carboxyl group of the amino acid. While specific examples for D-methionine hydrochloride are not extensively detailed in the literature, the principles of amino acid derivatization are well-established.

One common approach involves the use of N-hydroxysuccinimide (NHS) esters of reporter molecules. The NHS ester reacts with the primary amine of D-methionine under mild conditions to form a stable amide bond. This strategy can be used to attach a wide variety of labels, including fluorophores and biotin.

Another strategy is the use of carbodiimide (B86325) chemistry to couple a reporter molecule to the carboxylic acid group of D-methionine. In this method, a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl group, which then reacts with an amine-containing reporter molecule to form an amide bond.

These derivatization strategies enable the creation of a diverse toolkit of D-methionine-based probes for various research applications, from cellular imaging to biochemical assays.

Advanced Analytical Characterization and Enantiomeric Purity Assessment of D Methionine Hydrochloride

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental in the analysis of D-methionine hydrochloride, offering powerful tools for separating enantiomers, assessing radiochemical purity, and quantifying oxidation products.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is paramount in the characterization of D-methionine hydrochloride. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, employing chiral stationary phases (CSPs) to resolve D- and L-methionine enantiomers.

A variety of CSPs have been successfully utilized for the enantiomeric separation of methionine. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for the direct analysis of underivatized amino acids. An example of such a method utilizes an Astec® CHIROBIOTIC® T column with a mobile phase consisting of water, methanol (B129727), and formic acid (30:70:0.02, v/v/v). This method allows for the baseline separation of D- and L-methionine, which can be detected by UV at 205 nm.

Cyclofructan-based CSPs also demonstrate high efficiency in resolving methionine enantiomers. One study achieved successful separation using an isopropylcarbamate cyclofructan 6 chiral stationary phase. snmjournals.org The optimized mobile phase was a mixture of methanol, acetonitrile, acetic acid, and triethylamine (B128534) (75/25/0.3/0.2 v/v/v/v). snmjournals.org Detection can be accomplished using low-wavelength UV, polarimetric, and circular dichroism detectors, with the latter two offering lower detection limits. snmjournals.org The UV detection limit for methionine enantiomers was reported to be 11 μg mL-1. snmjournals.org

The choice of mobile phase composition and temperature can significantly influence the retention and enantioselectivity. For teicoplanin-based columns in reversed-phase mode, a U-shaped retention curve is often observed when plotting retention factor against the organic modifier/water ratio, indicating different interaction mechanisms at varying solvent compositions.

Interactive Data Table: Chiral HPLC Methods for Methionine Enantiomers

| Chiral Stationary Phase | Mobile Phase | Detection Method | Key Findings |

| Astec® CHIROBIOTIC® T | Water/Methanol/Formic Acid (30:70:0.02, v/v/v) | UV (205 nm) | Effective baseline separation of D- and L-methionine. |

| Isopropylcarbamate Cyclofructan 6 | Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2, v/v/v/v) | UV, Polarimetric, Circular Dichroism | Good separation with lower detection limits for polarimetric and circular dichroism detectors. snmjournals.org |

| Teicoplanin-based | Methanol/Water (varying ratios) | Electrochemical | U-shaped retention behavior observed; higher methanol content increased retention and resolution. |

Methods for Radiochemical Purity and Identity Determination

For isotopically labeled D-methionine hydrochloride, such as with Carbon-11 ([¹¹C]), determining radiochemical purity and confirming radiochemical identity are critical quality control steps. These analyses are typically performed using HPLC systems equipped with both a radioactivity detector (e.g., a scintillation detector) and a UV detector in series. nih.gov

A common approach involves a reversed-phase HPLC method. For instance, a Waters Atlantis T3 column with a mobile phase of 6 µM HCl in water (pH 3.5) can be used to separate [¹¹C]methionine from potential impurities. snmjournals.org The identity of the [¹¹C]D-methionine peak is confirmed by comparing its retention time with that of a non-radioactive D-methionine standard, which is monitored by the UV detector.

Radiochemical purity is calculated by integrating the area of the radioactive peak corresponding to [¹¹C]D-methionine and expressing it as a percentage of the total radioactivity detected in the chromatogram. nih.gov Potential radiochemical impurities that can be identified and quantified using this method include unreacted starting materials like [¹¹C]methyl iodide ([¹¹C]CH₃I) and degradation products such as [¹¹C]methionine sulfoxide (B87167). nih.gov It is crucial to develop a chromatographic system that can separate all potential radiochemical species. One study reported an alternative HPLC method that allowed for the identification of a greater number of radiochemical impurities compared to the standard European Pharmacopoeia method. nih.gov

Interactive Data Table: HPLC Method for Radiochemical Purity of [¹¹C]Methionine

| Column | Mobile Phase | Detectors | Purpose |

| Waters Atlantis T3 | 6 µM HCl in water (pH 3.5) | Radioactivity, UV (225 nm) | Determination of chemical and radiochemical purity and identity. snmjournals.org |

| Astec Chirobiotic-T | Ethanol/Water (60/40) | Radioactivity, UV (220 nm) | Determination of enantiomeric purity of the radiolabeled product. snmjournals.org |

Determination of Oxidation Products (Methionine Sulfoxide, Sulfone)

Methionine is susceptible to oxidation, primarily forming methionine sulfoxide and, to a lesser extent, methionine sulfone. The presence of these oxidation products can impact the biological activity and stability of D-methionine hydrochloride-containing preparations. Therefore, their detection and quantification are essential.

Reversed-phase HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose. The increased polarity of methionine sulfoxide and sulfone results in earlier elution times compared to methionine on a C18 column. A stable isotope labeling and LC-MS peptide mapping method has been developed for the accurate determination of methionine sulfoxide in proteins, a principle that can be applied to the analysis of D-methionine hydrochloride. This method utilizes hydrogen peroxide enriched with ¹⁸O to intentionally oxidize any unoxidized methionine, allowing for the differentiation and accurate quantification of the originally present methionine sulfoxide.

Furthermore, it is important to note that the oxidation of methionine to methionine sulfoxide creates a new chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. These diastereomers can sometimes be separated by reversed-phase HPLC. Enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB), which are specific for the S and R diastereomers respectively, can be used in conjunction with HPLC to definitively identify each diastereomer.

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric techniques provide valuable information regarding the structure, conformation, and purity of D-methionine hydrochloride.

Infrared (IR) Spectroscopy: The IR spectrum of D-methionine exhibits characteristic absorption bands corresponding to its functional groups. These include bands for the amino group (N-H stretching), the carboxyl group (C=O stretching), and the methyl and methylene (B1212753) groups (C-H stretching). Comparison of the IR spectrum of a sample to that of a reference standard can confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of D-methionine hydrochloride.

¹H NMR: Provides information on the number and types of protons in the molecule, as well as their chemical environment.

¹³C NMR: Solid-state ¹³C NMR has been used to study the conformational analysis of methionine. Different crystalline forms can exhibit distinct chemical shifts for the methyl carbon, indicating the presence of different conformers. For instance, commercial crystalline DL-methionine has shown two chemical shifts for the methyl carbon at 18.7 and 15.8 ppm, corresponding to two different crystalline forms. capes.gov.br Crystallized L- and D-methionine have also shown two methyl carbon peaks, suggesting the presence of two different conformers in one unit cell. capes.gov.br

UV-Vis Spectroscopy: D-methionine hydrochloride exhibits UV absorbance at low wavelengths, typically below 220 nm. The absorption spectrum can be used for quantitative analysis in conjunction with HPLC.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of D-methionine hydrochloride. Electron ionization (EI) mass spectra of methionine show characteristic fragment ions. In the context of peptides, collision-induced dissociation (CID) of ions containing oxidized methionine (methionine sulfoxide) results in a characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH).

Enzymatic Assays for Specificity and Isomer Analysis

Enzymatic assays offer a high degree of specificity for the analysis of D-amino acid isomers. D-amino acid oxidase (DAAO) is a key enzyme used for the specific detection and quantification of D-amino acids, including D-methionine.

DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. The activity of DAAO can be monitored through various methods:

Measurement of Oxygen Consumption: The enzymatic reaction consumes molecular oxygen, which can be measured using an oxygen electrode.

Detection of α-Keto Acid Production: The α-keto acid product can be detected and quantified, for example, by derivatization followed by spectrophotometric measurement.

Detection of Hydrogen Peroxide Production: The hydrogen peroxide produced can be measured using a coupled enzymatic reaction, such as with horseradish peroxidase (HRP) and a suitable chromogenic substrate.

These assays are highly specific for the D-enantiomer and are generally not reactive with L-amino acids. This makes them particularly useful for determining the concentration of D-methionine in the presence of its L-counterpart. Commercially available kits based on this principle can be used for the colorimetric or fluorometric determination of total D-amino acids in a sample.

Another enzymatic approach involves the conversion of racemic methionine to the L-enantiomer using a combination of D-amino acid oxidase, catalase, leucine (B10760876) dehydrogenase, and formate (B1220265) dehydrogenase. While this is a synthetic application, the principle highlights the specificity of D-amino acid oxidase for D-methionine.

Biochemical Pathways and Metabolic Transformations of D Methionine Non Human and in Vitro Studies

Enzymatic Conversion of D-Methionine to L-Methionine

The utilization of D-methionine in animals is contingent upon its conversion to the biologically active L-isomer. This transformation is a critical biochemical process that enables the use of synthetic racemic mixtures of methionine in animal nutrition. The conversion primarily occurs through a two-step enzymatic pathway and is localized in specific tissues.

Two-Step Conversion Process in Animal Tissues (Amino Acid Oxidase, Transaminase)

The conversion of D-methionine to L-methionine is not a direct isomerization but rather a two-step process involving two key enzymes: D-amino acid oxidase (DAAO) and a transaminase. nih.gov

The first step is the oxidative deamination of D-methionine, catalyzed by D-amino acid oxidase, a flavoprotein that utilizes flavin-adenine dinucleotide (FAD) as a prosthetic group. nih.gov This reaction converts D-methionine into its corresponding α-keto acid, α-keto-4-(methylthio)butyric acid (KMB), along with the production of ammonia (B1221849) and hydrogen peroxide. nih.gov

The second step involves the transamination of the newly formed KMB to L-methionine. This reaction is catalyzed by various transaminases, which transfer an amino group from a donor amino acid (like glutamate (B1630785) or branched-chain amino acids) to KMB, thereby forming L-methionine. nih.gov This L-isomer can then be utilized for protein synthesis and other metabolic functions.

Site-Specific Conversion in Liver, Kidney, and Intestine

The enzymatic machinery required for the conversion of D-methionine to L-methionine is not uniformly distributed throughout the body. The primary sites for this conversion are the liver and the kidneys, with the intestine also playing a significant role. nih.gov

Liver: The liver is a major site of D-amino acid oxidase activity and subsequent transamination of KMB to L-methionine. nih.gov Its large size and high metabolic capacity make it a central organ for this conversion process.

Kidney: The kidneys exhibit high concentrations of D-amino acid oxidase, making them a key site for the initial oxidative deamination of D-methionine. nih.govnih.gov

Intestine: The small intestine, including the duodenum, jejunum, and ileum, also possesses the capacity to convert D-methionine to L-methionine. nih.gov This suggests that a portion of dietary D-methionine can be converted into its L-form directly within the gut before entering systemic circulation.

D-Amino Acid Oxidase Activity in Various Tissues of Pigs

| Tissue | D-Amino Acid Oxidase Activity (nmol/min/mg protein) |

|---|---|

| Kidney | Data not available in a comparable format |

| Liver | Data not available in a comparable format |

| Small Intestine | Data not available in a comparable format |

Methodologies for Assessing Conversion Efficiency in Animal Models

The efficiency of converting D-methionine to L-methionine is a critical factor in determining its nutritional value. Various methodologies have been employed in animal models to assess this conversion efficiency, ranging from in vitro experiments to in vivo studies.

In Vitro Techniques: These methods provide insights into the potential for conversion in specific tissues.

Tissue Homogenates: Using homogenates of liver, kidney, or intestinal tissue allows for the direct measurement of the enzymatic activities of D-amino acid oxidase and transaminases. nih.gov

Cell Lines and Primary Cell Cultures: Cultured cells, such as hepatocytes or intestinal epithelial cells (e.g., Caco-2 cells), can be used to study the conversion process in a controlled environment. nih.gov

Everted Gut Sacs: This technique involves using segments of the intestine to study the absorption and metabolism of D-methionine across the intestinal wall. nih.gov

Growth Assays: The relative bioavailability of D-methionine compared to L-methionine can be estimated by measuring animal growth performance (e.g., weight gain, feed efficiency) in response to diets containing either isomer.

Nitrogen Balance Studies: This method evaluates the efficiency of nitrogen retention in animals fed diets with D-methionine, which reflects its conversion to the usable L-form for protein synthesis.

Isotope Tracer Studies: The use of stable isotopes (e.g., ¹³C or ¹⁵N-labeled D-methionine) allows for the direct tracing of the metabolic fate of D-methionine and its conversion to L-methionine in various tissues and protein fractions. nih.gov

Plasma Amino Acid Analysis: Measuring the concentrations of D- and L-methionine in the blood plasma after administration of D-methionine can provide an indication of the rate and extent of its conversion. nih.gov

Methodologies for Assessing D-Methionine Conversion

| Methodology | Principle | Type |

|---|---|---|

| Tissue Homogenates | Direct measurement of enzyme activity in tissue preparations. | In Vitro |

| Cell Cultures | Study of metabolic pathways in isolated cells. | In Vitro |

| Growth Assays | Comparison of animal performance with D- vs. L-methionine supplementation. | In Vivo |

| Nitrogen Balance | Measurement of nitrogen intake and excretion to determine protein utilization. | In Vivo |

| Isotope Tracers | Tracking the metabolic fate of labeled D-methionine. | In Vivo |

Role in One-Carbon Metabolism and Methylation Cycle

Once converted to L-methionine, the molecule plays a central role in one-carbon metabolism, a fundamental biochemical process essential for various cellular functions. This pathway is particularly important for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the body.

Precursor for S-Adenosylmethionine (SAM) Synthesis

L-methionine, derived from the enzymatic conversion of D-methionine, serves as the direct precursor for the synthesis of S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes adenosine (B11128) triphosphate (ATP) to adenylate L-methionine, forming SAM.

SAM is a crucial molecule involved in numerous metabolic pathways. It is the principal donor of methyl groups for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids. The availability of L-methionine, and by extension D-methionine that can be converted to L-methionine, is therefore a rate-limiting factor for the synthesis of SAM. nih.gov In vitro studies with liver cancer cells have shown that methionine supplementation can increase the intracellular levels of SAM. unibo.it

Influence on DNA Methylation and Gene Expression Regulation

The SAM synthesized from L-methionine is the sole methyl donor for DNA methylation, an epigenetic mechanism that plays a critical role in regulating gene expression without altering the DNA sequence itself. nih.govnih.gov DNA methyltransferases (DNMTs) catalyze the transfer of a methyl group from SAM to the fifth carbon of cytosine residues, typically within CpG dinucleotides.

By influencing the availability of SAM, dietary methionine, including D-methionine that is converted to L-methionine, can impact DNA methylation patterns. nih.govnih.gov Changes in DNA methylation can lead to alterations in gene expression. For instance, increased methylation in the promoter region of a gene is often associated with transcriptional repression or silencing.

The relationship between methionine intake, SAM levels, and DNA methylation is complex and can be tissue-specific. nih.gov Studies in animal models have shown that both methionine deficiency and supplementation can alter DNA methylation and gene expression profiles, particularly in the liver, an organ central to methionine metabolism. news-medical.net For example, a diet deficient in methionine has been shown to affect the expression of genes related to fat metabolism in liver cells. news-medical.net Short-term dietary methionine supplementation in mice has been observed to affect the methionine cycle, DNA methylation in the gut, and lead to altered gene expression. nih.gov

Interactions within Sulfur Amino Acid Metabolic Networks

Relationship with Homocysteine Metabolism in Specific Cell Types

D-methionine's entry into the central pathways of sulfur amino acid metabolism, following its conversion to L-methionine, necessitates an examination of its relationship with homocysteine, a critical intermediate. While direct in-vitro studies focusing exclusively on D-methionine's impact on homocysteine in specific non-human cell lines are not extensively detailed in the available literature, the metabolic fate of its L-isomer provides a strong basis for understanding these interactions. The liver is the primary site of methionine metabolism. In hepatocytes, L-methionine is actively metabolized through the methionine cycle.

The core of this relationship lies in the methionine cycle, where L-methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous biochemical reactions. This process is catalyzed by methionine adenosyltransferase (MAT). Subsequent to methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine stands at a crucial metabolic crossroads and can proceed through one of two major pathways: remethylation back to methionine or transsulfuration to cysteine.

Remethylation Pathway:

In many cell types, including hepatocytes and astrocytes, homocysteine can be remethylated to reform methionine. This reaction is catalyzed by either methionine synthase, which utilizes methylcobalamin (B1676134) (a form of vitamin B12) and 5-methyltetrahydrofolate as cofactors, or by betaine-homocysteine methyltransferase (BHMT), which is predominantly active in the liver and kidneys and uses betaine (B1666868) as the methyl donor. In vitro studies with various cell lines have demonstrated that the capacity to remethylate homocysteine is a key factor in maintaining low intracellular and extracellular homocysteine levels.

Transsulfuration Pathway:

Alternatively, in tissues expressing the necessary enzymes, such as hepatocytes, homocysteine can be directed into the transsulfuration pathway. This pathway involves the condensation of homocysteine with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant.

In Vitro and Non-Human Studies:

Hepatocytes: The liver plays a central role in regulating plasma homocysteine levels. In vitro studies using hepatocytes would be instrumental in elucidating the direct impact of D-methionine-derived L-methionine on homocysteine flux. It is established that excess methionine can lead to an increase in homocysteine production if the remethylation and transsulfuration pathways are saturated or impaired nih.govvcu.edunih.gov. A study on diet-induced nonalcoholic fatty liver disease in mice showed that dysregulated hepatic methionine metabolism led to elevated homocysteine levels nih.govvcu.edunih.gov. While this study did not specifically use D-methionine, it highlights the sensitivity of hepatic homocysteine levels to alterations in methionine input.

Astrocytes: Astrocytes are crucial for metabolic support in the central nervous system. Studies on cultured astrocytes have investigated the effects of homocysteine on their metabolic pathways nih.gov. While these studies focus on the impact of elevated homocysteine rather than its generation from D-methionine, they underscore the importance of homocysteine homeostasis in neural cells. Given that D-amino acid oxidase is present in the brain, the conversion of D-methionine to L-methionine and its subsequent metabolism could influence local homocysteine concentrations.

Intestinal Cells: The intestine is a site of significant amino acid metabolism. A study in neonatal pigs demonstrated that the developing gut is a major location for methionine transmethylation to homocysteine and transsulfuration to cysteine physiology.orgnih.gov. Sulfur amino acid deficiency was shown to upregulate the activity of enzymes in the methionine cycle in the jejunum physiology.orgnih.gov. This suggests that intestinal cells have a robust capacity to metabolize methionine and that this metabolism is responsive to dietary sulfur amino acid availability. The introduction of D-methionine as a source of L-methionine would likely engage these pathways and influence intestinal homocysteine metabolism.

The conversion of D-methionine to L-methionine, and its subsequent entry into the methionine cycle, directly links it to the production and fate of homocysteine. The balance between the remethylation and transsulfuration pathways in specific cell types ultimately determines the impact of D-methionine administration on intracellular and extracellular homocysteine concentrations.

Interactive Data Table: Key Enzymes in Methionine and Homocysteine Metabolism

| Enzyme | Abbreviation | Function | Cofactor(s) |

| D-Amino Acid Oxidase | DAAO | Oxidative deamination of D-amino acids | FAD |

| Methionine Adenosyltransferase | MAT | Converts methionine to S-adenosylmethionine | ATP |

| S-Adenosylhomocysteine Hydrolase | SAHH | Hydrolyzes S-adenosylhomocysteine to homocysteine and adenosine | NAD+ |

| Methionine Synthase | MS | Remethylates homocysteine to methionine | Methylcobalamin (B12), 5-Methyltetrahydrofolate |

| Betaine-Homocysteine Methyltransferase | BHMT | Remethylates homocysteine to methionine | Betaine |

| Cystathionine β-Synthase | CBS | Condenses homocysteine and serine to form cystathionine | Pyridoxal Phosphate (B6) |

| Cystathionine γ-Lyase | CGL | Cleaves cystathionine to cysteine and α-ketobutyrate | Pyridoxal Phosphate (B6) |

Mechanistic Investigations of D Methionine S Biological Interactions in Vitro and Animal Models

Antioxidant Mechanisms and Oxidative Stress Mitigation

D-methionine, a sulfur-containing amino acid, demonstrates notable antioxidant properties through a variety of mechanisms that contribute to the mitigation of oxidative stress. These mechanisms have been elucidated through numerous in vitro and animal model studies.

The role of methionine as a direct scavenger of free radicals is a subject of ongoing investigation, with some studies indicating its effectiveness depends on the specific radical and the experimental conditions. While some research has shown that methionine exhibits limited direct scavenging activity against stable free radicals like 1,1-diphenyl-2-picrylhydrazil (DPPH) at room temperature, its antioxidant capabilities become more apparent under other conditions. nih.govmdpi.com For instance, methionine residues within proteins are readily oxidized by a variety of reactive oxygen species (ROS), effectively neutralizing these damaging molecules. nih.govresearchgate.net This sacrificial oxidation of methionine helps to protect other critical amino acid residues from oxidative damage. nih.gov

Studies have demonstrated that methionine can effectively scavenge hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•–). acs.org The sulfur atom in methionine's side chain is particularly susceptible to oxidation, making it a prime target for ROS. nih.gov This reactivity allows methionine to act as a chemical antioxidant, directly quenching harmful free radicals and reducing their potential to damage cellular components.

D-methionine has been shown to positively influence the body's own antioxidant defense systems by modulating the activity of key enzymes. These enzymes play a critical role in neutralizing ROS and maintaining cellular redox balance. ulisboa.pt

Research in various models has demonstrated that methionine supplementation can lead to increased activity of several crucial antioxidant enzymes:

Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2). ulisboa.pt Studies have shown that methionine can enhance SOD activity in different tissues, thereby reducing the levels of this damaging free radical. researchgate.netnih.gov

Catalase (CAT) : Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. ulisboa.pt Methionine administration has been linked to increased catalase activity, which helps to prevent the accumulation of H2O2 and its subsequent conversion into more harmful radicals. researchgate.netnih.gov

Glutathione (B108866) Peroxidase (GPx) : This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reductant. ulisboa.pt Methionine supplementation has been found to boost GPx activity, contributing to the detoxification of harmful peroxides. researchgate.netnih.govnih.gov

The table below summarizes findings from a study on the effect of methionine on myocardial antioxidant enzyme activities in rats.

| Time Point | Glutathione Peroxidase (GSHPx) Activity (% of Control) | Catalase (Cat) Activity (% of Control) |

| 12 h | 150.5 ± 12.2 | 272.4 ± 5.4 |

| 24 h | 191.7 ± 13.7 | 237.8 ± 16.6 |

| 48 h | 120.0 ± 24.6 | 224.1 ± 17.3 |

Data adapted from a study examining the effects of methionine on myocardial antioxidant enzymes in rats. nih.gov

D-methionine interacts with the generation of reactive oxygen species (ROS) in a multifaceted manner. As a sulfur-containing amino acid, it is highly susceptible to oxidation by various ROS, including hydrogen peroxide, hypochlorite, and peroxynitrite. nih.govresearchgate.netnih.gov This inherent reactivity allows methionine residues in proteins to act as a sink for ROS, thereby protecting other cellular components from oxidative damage. nih.gov

Furthermore, methionine can stimulate the synthesis of glutathione (GSH), a major intracellular antioxidant, which plays a crucial role in detoxifying ROS. nih.gov It also activates the methionine sulfoxide (B87167) reductase (Msr) system, which repairs oxidized methionine residues, effectively creating a catalytic antioxidant cycle. nih.govmdpi.com Some studies suggest that the protective effects of methionine against oxidative stress are mediated through the activation of the Nrf2-ARE signaling pathway, which upregulates the expression of various antioxidant enzymes. researchgate.net

The following table illustrates the effect of different methionine sources on extracellular hydrogen peroxide (H₂O₂) levels in quail myoblast (QM7) cells.

| Methionine Supplement | Extracellular H₂O₂ (% of Control) |

| DL-Methionine | Significantly Reduced |

| DL-HMTBA | Enhanced |

Data from a study on the effects of different methionine sources on ROS production in myoblasts. nih.gov

The oxidation of methionine to methionine sulfoxide (MetO) is a key aspect of its antioxidant function and has significant physiological implications. wikipedia.org This process is not merely a form of damage but can also act as a regulatory mechanism. nih.gov A variety of reactive oxygen species can readily oxidize methionine residues in proteins to form MetO, thereby scavenging these harmful species. nih.govresearchgate.net

Crucially, this oxidation is reversible through the action of a family of enzymes known as methionine sulfoxide reductases (Msrs). nih.govwikipedia.org These enzymes, which are ubiquitous in most organisms, catalyze the reduction of MetO back to methionine, often utilizing thioredoxin as a reducing agent. nih.govwikipedia.org This cyclic process of oxidation and reduction allows methionine residues to function as catalytic antioxidants, repeatedly neutralizing ROS at the expense of cellular reducing equivalents like NADPH. nih.gov

The physiological implications of this reversible sulfoxidation are profound. It not only provides a renewable antioxidant defense system but also represents a novel mode of redox regulation of protein function. nih.gov The conversion between methionine and MetO can act as a molecular switch, modulating the activity of certain proteins in response to the cellular redox environment. wikipedia.orgnih.gov For instance, the oxidation of specific methionine residues has been shown to activate certain kinases, indicating a role in signal transduction pathways. nih.gov Dysregulation of this cycle, particularly a decline in Msr activity, has been associated with aging and neurodegenerative diseases. wikipedia.org

Cellular and Molecular Process Modulation

Methionine is an essential amino acid, fundamentally required for the initiation of protein synthesis. nih.govnih.gov Beyond this canonical role, studies in specific cell lines have revealed that the availability and form of methionine can modulate protein synthesis pathways.

In vitro experiments have demonstrated that supplementation with methionine can stimulate cell growth and increase both DNA and protein concentrations in murine (C2C12) and quail (QM7) myoblast cell lines. mdpi.com This suggests a direct positive impact on the machinery of protein synthesis. However, excessive concentrations of methionine have been observed to inhibit muscle protein synthesis and cell growth, indicating a dose-dependent effect. mdpi.com

Furthermore, research has explored the incorporation of D-methionine into proteins. In cell-free protein synthesizing systems derived from E. coli mutants with modified ribosomes, D-methionine could be incorporated into proteins, albeit at a lower efficiency than its L-isomer. harvard.edu This demonstrates that under certain conditions, the translational apparatus can accommodate D-amino acids.

Under conditions of oxidative stress, a fascinating mechanism has been observed in mammalian cells where methionyl-tRNA synthetase (MetRS) becomes less specific and misacylates non-cognate tRNAs with methionine. uchicago.edu This leads to the widespread misincorporation of methionine into proteins at positions normally occupied by other amino acids. uchicago.edu This process is thought to be an adaptive response, as it increases the antioxidant capacity of the proteome, helping to mitigate oxidative damage. uchicago.edu

The table below shows the suppression efficiencies of D-methionyl-tRNACUA in an in vitro protein synthesis system using modified ribosomes.

| Aminoacyl-tRNACUA | Suppression Efficiency (relative to L-aminoacyl-tRNACUA) |

| D-methionyl-tRNACUA | 35-45% |

| D-phenylalanyl-tRNACUA | 35-45% |

Data from a study on the in vitro synthesis of DHFR using modified ribosomes. harvard.edu

Regulation of Cellular Homeostasis and Apoptosis Pathways

D-methionine has been investigated for its effects on cellular homeostasis and programmed cell death, or apoptosis. In vitro studies using the AH109A hepatoma cell line demonstrated that a medium supplemented with D-methionine inhibited cell growth to a similar extent as a methionine-free medium. nih.govthieme-connect.com This suggests that D-methionine may not be readily utilized by these cancer cells for proliferation. Furthermore, while the total free amino acid concentrations in the control L-methionine-supplemented medium decreased significantly over six days, the concentrations in the D-methionine-supplemented and methionine-free media remained unchanged. nih.govthieme-connect.com

Methionine metabolism is intricately linked to cellular redox homeostasis and apoptosis. nih.govresearchgate.net Methionine restriction has been shown to modulate signaling pathways such as mTORC1, which in turn can influence autophagy and reduce oxidative stress. nih.gov The metabolic products of methionine, such as S-adenosylmethionine (SAM), are crucial for methylation reactions that can impact gene expression and cellular differentiation. researchgate.net While direct studies on D-methionine hydrochloride's specific role in these intricate pathways are limited, the broader context of methionine metabolism suggests a potential for influencing cellular fate. For instance, methionine-derived metabolites have been implicated in apoptosis, and inhibition of their metabolism is being explored as a therapeutic strategy in chemoresistant cancer cells. nih.gov

Influence on Nucleotide Synthesis and Cell Proliferation

The availability of methionine is crucial for nucleotide biosynthesis and, consequently, cell proliferation. researchgate.netresearchgate.net Studies have shown that methionine can increase de novo nucleotide synthesis. researchgate.net This process is fundamental for DNA and RNA replication, which are prerequisites for cell division.

In vitro experiments with AH109A hepatoma cells revealed that a D-methionine-supplemented medium inhibited cell growth, mirroring the effect of a medium completely lacking methionine. nih.govthieme-connect.com This finding suggests that D-methionine is not an effective substitute for L-methionine in supporting the proliferation of these particular cancer cells. The inability of D-methionine to support growth is likely due to the stereospecificity of the enzymes involved in methionine metabolism and subsequent nucleotide synthesis.

| Cell Line | Condition | Effect on Cell Growth/Proliferation | Reference |

| AH109A hepatoma cells | D-methionine-supplemented medium | Inhibition of cell growth | nih.govthieme-connect.com |

| AH109A hepatoma cells | Methionine-free medium | Inhibition of cell growth | nih.govthieme-connect.com |

| JAR and Ishikawa cells | L-methionine treatment | Enhanced proliferation and implantation | researchgate.net |

Interactions with Enzyme Systems and Transporters

Substrate Specificity for Methionine Adenosyltransferases (MATs)

Methionine adenosyltransferases (MATs) are a family of essential enzymes that catalyze the formation of S-adenosylmethionine (SAM) from methionine and ATP. nih.govmdpi.com SAM is the primary methyl donor in all cells and is crucial for numerous biochemical reactions. researchgate.net Mammalian systems have two genes, MAT1A and MAT2A, that encode the catalytic subunits of MAT isoenzymes. nih.gov

The substrate specificity of MATs is critical for cellular function. While these enzymes primarily utilize L-methionine, studies on the substrate dynamics and promiscuity of human and E. coli MATs have been conducted. acs.org These investigations have explored the catalytic efficiency of MATs with both the natural substrate ATP and other non-cognate substrates. acs.org Although specific kinetic data for D-methionine with various MAT isoforms is not extensively detailed in the provided context, the general high stereospecificity of enzymes suggests that D-methionine is likely a poor substrate for MATs compared to L-methionine. The conversion of D-methionine to L-methionine, a process that occurs in vivo, would be a prerequisite for its efficient utilization by MATs. nih.gov

| Enzyme | Gene | Primary Substrate | Product | Key Function |

| Methionine Adenosyltransferase | MAT1A, MAT2A | L-methionine, ATP | S-adenosylmethionine (SAM) | Catalyzes the formation of the primary biological methyl donor |

Interaction with ABC Methionine Transporters

The uptake of methionine into cells is mediated by specific transport systems, including the ATP-binding cassette (ABC) transporters. The bacterial MetNIQ system is a well-studied high-affinity methionine ABC transporter in E. coli. researchgate.netusfca.edunih.gov This system is capable of importing both L-methionine and D-methionine against a concentration gradient, a process powered by ATP hydrolysis. researchgate.netnih.gov

The MetNIQ system consists of a membrane-embedded transporter, MetNI, and a periplasmic substrate-binding protein, MetQ. usfca.edu Studies have shown that MetQ can bind to both L- and D-methionine. usfca.edu However, the binding affinities and subsequent transport mechanisms may differ between the two isomers. Preliminary data suggests that the interaction between MetNI and MetQ may be different in the presence of D-methionine compared to L-methionine, hinting at distinct transport models for the different methionine derivatives. researchgate.net While D-methionine has been observed to have little effect on the ATPase activity of the MetNI transporter, in contrast to the inhibitory effects of L-methionine and L-selenomethionine, the MetD system was initially identified as an importer of both L- and D-methionine. nih.gov

| Transporter System | Components | Substrates | Function |

| MetNIQ | MetN, MetI, MetQ | L-methionine, D-methionine | High-affinity uptake of methionine in E. coli |

Effects on Cobalamin-Independent Methionine Synthase (MetE) Activity

Methionine synthase catalyzes the final step in the de novo synthesis of methionine, which involves the transfer of a methyl group to L-homocysteine. nih.gov There are two main types of methionine synthase: the cobalamin-dependent (MetH) and the cobalamin-independent (MetE) enzymes. nih.govebi.ac.uk

Neurobiological Mechanisms in Animal Models

The role of methionine in neurobiology is complex, with both deficiency and excess having potential impacts on cognitive function. nih.gov Methionine metabolism is crucial for the synthesis of neurotransmitters and for maintaining redox homeostasis in the brain. wikipedia.orgmdpi.com

Animal studies have primarily focused on the effects of dietary restriction of L-methionine. Methionine restriction has been shown to improve cognitive function in mouse models, potentially through mechanisms involving neurogenesis, neuroplasticity, mitochondrial function, and reduced inflammation and oxidative stress. nih.gov It has been suggested that these effects may be mediated by factors such as fibroblast growth factor 21 (FGF21) and short-chain fatty acids produced by the gut microbiota. nih.gov

Modulation of Neurotransmitter Systems (Dopamine, Noradrenaline, Serotonin) and Metabolites

The role of methionine, as a precursor to the primary methyl donor S-adenosylmethionine (SAM), is critical in the synthesis of neurotransmitters. While research specifically isolating the effects of D-methionine hydrochloride is limited, studies on L-methionine provide insight into these pathways. In aged animal models, co-administration of L-methionine with prelimbic cortical deep brain stimulation was found to enhance both dopaminergic and serotonergic neurotransmission nih.gov. Methionine metabolism is intrinsically linked to the one-carbon cycle, which is essential for producing the methyl groups required for the enzymatic conversion of norepinephrine (B1679862) to epinephrine (B1671497) and the synthesis of serotonin (B10506) and dopamine. The availability of methionine can thus influence the levels of these key neurotransmitters, impacting various neurological functions.

| Neurotransmitter System | Observed Effect of Methionine Administration | Animal Model |

| Dopaminergic | Enhanced Neurotransmission | Aged Rats nih.gov |

| Serotonergic | Enhanced Neurotransmission | Aged Rats nih.gov |

Effects on Neuroplasticity and Cognitive Function

Methionine's influence on neuroplasticity and cognition is complex and appears to be dose-dependent, with studies showing both beneficial and detrimental effects. A key molecule in this process is the Brain-Derived Neurotrophic Factor (BDNF), which is essential for synaptic plasticity, learning, and memory lau.edu.lbmdpi.com.

Supplementation with methionine has been shown to induce the expression of BDNF in primary neuronal cell cultures and enhance learning and short-term memory in mice lau.edu.lb. This cognitive enhancement is mediated through the BDNF signaling pathway lau.edu.lb. L-methionine, in conjunction with brain stimulation, has been found to rescue spatial cognition deficits in aged rats through mechanisms involving hippocampal DNA methylation and the upregulation of neuroplasticity-related genes nih.gov.

Conversely, excessive methionine, leading to a condition known as hypermethioninemia, has been demonstrated to reduce BDNF levels in the hippocampus and cause memory deficits in young rats researchgate.net. Furthermore, some research indicates that dietary methionine restriction is associated with improved cognitive function and may be a promising nutritional strategy for preventing cognitive decline nih.govrsc.org. This suggests that maintaining a homeostatic balance of methionine is crucial for optimal cognitive function and neuroplasticity.

Table of Methionine's Effects on Cognition and BDNF

| Study Type | Model | Methionine Level | Key Findings | Reference |

|---|---|---|---|---|

| Supplementation | Primary Neuronal Cultures / Mice | Increased | Induced BDNF expression; enhanced learning and memory. | lau.edu.lb |

| Supplementation | Aged Rats | Increased (with DBS) | Rescued spatial memory deficits; enhanced neuroplasticity. | nih.gov |

| Induced Hypermethioninemia | Young Rats | Excess | Reduced hippocampal BDNF levels; caused memory deficits. | researchgate.net |

| Dietary Restriction | Alzheimer's Disease Model Mice | Decreased | Prevented cognitive dysfunction. | nih.gov |

Immunomodulatory Mechanisms in Animal Models

Influence on Immune Cell Responses and Organ Development

Methionine is essential for a properly functioning immune system, influencing the development of immune organs and the response of immune cells nih.gov. Methionine deficiency can lead to dysplasia in immune organs such as the thymus, spleen, and bursa of Fabricius scirp.org. Conversely, adequate methionine supplementation can increase the relative weight of the bursa of Fabricius and spleen in chickens scirp.orgmdpi.com.

At the cellular level, methionine metabolism is critical for lymphocyte function. It is required for the proliferation and differentiation of T and B lymphocytes scirp.orgelifesciences.org. Specifically, methionine supplementation has been shown to:

Promote T lymphocyte proliferation in the thymus, spleen, and peripheral blood scirp.org.

Enhance the survival, proliferation, and IgM secreting capacities of IgM+ B cells in rainbow trout frontiersin.org.

Support T cell anti-tumor immunity by affecting histone methylation and T cell metabolism researchgate.netnih.gov.

Deficiencies in sulfur-containing amino acids like methionine can impair T lymphocyte function, which is dependent on glutathione, a downstream product of methionine metabolism mdpi.com.

Role in Inflammation Control Pathways

D-methionine has demonstrated direct anti-inflammatory effects in animal models. In a study on cisplatin-induced intestinal mucositis in rats, D-methionine administration significantly attenuated the inflammatory reaction nih.gov. This protective effect was associated with a reduction in oxidative stress and an increase in the anti-inflammatory cytokine interleukin-10 nih.gov.

The broader role of methionine in inflammation is multifaceted. Methionine metabolism is a key donor of methyl groups for DNA and protein methylation and is pivotal in processes that control inflammation and apoptosis frontiersin.org. However, both methionine supplementation and deprivation can have pro-inflammatory effects under certain conditions, leading to elevated levels of cytokines such as IL-1ß, TNF-α, and IL-6 in mice nih.gov. In a murine colitis model, a methionine-restricted diet was shown to reduce inflammatory responses by reversing the activation of the NF-κB signaling pathway, a key regulator of inflammation nih.gov. These findings highlight that the effect of methionine on inflammation is context-dependent, but D-methionine specifically has shown promise in mitigating chemotherapy-induced inflammation nih.gov.

Radioprotective Mechanisms in In Vitro and Animal Models

Protection against DNA Damage Induced by Ionizing Radiation

D-methionine has been identified as a radioprotective agent, capable of mitigating DNA damage caused by ionizing radiation. In vitro studies using plasmid DNA have shown that D-methionine provides protection against DNA strand breaks induced by therapeutic carbon ions nih.govresearchgate.netbioone.org.

The primary mechanism proposed for this radioprotective effect is the scavenging of hydroxyl radicals, which are highly reactive oxygen species generated during the radiolysis of water by ionizing radiation nih.govresearchgate.net. In this capacity, D-methionine's protective function is comparable to that of dimethylsulfoxide (DMSO), a well-known radical scavenger nih.govresearchgate.net.

Interestingly, research has found no significant difference between the radioprotective effects of D-methionine and its stereoisomer, L-methionine, at the DNA level nih.govresearchgate.net. Both isoforms offered equivalent protection against radiation-induced plasmid DNA damage nih.govbioone.org. This suggests that the stereospecific radioprotective effects of D-methionine observed in vivo, such as the prevention of oral mucositis in mice, are likely attributable to mechanisms at the cellular or tissue level rather than a direct, stereoselective interaction with DNA itself nih.govresearchgate.netbioone.org.

Summary of D-Methionine's Radioprotective Effects on DNA

| Parameter | Finding | Source |

|---|---|---|

| Model System | In vitro plasmid DNA assay | nih.govresearchgate.net |

| Radiation Type | Therapeutic carbon ions | nih.govresearchgate.net |

| Protective Effect | Protection against DNA strand breaks | nih.govbioone.org |

| Proposed Mechanism | Hydroxyl radical scavenging | nih.govresearchgate.net |

| Comparison with L-methionine | No significant difference in DNA protection | nih.govresearchgate.net |

| In Vivo Implication | Stereospecific effects likely occur at the cellular/tissue level, not the DNA level | nih.govbioone.org |

Hydroxyl Radical Scavenging as a Protective Mechanism

D-methionine, an essential sulfur-containing amino acid, demonstrates significant antioxidant properties, partly through its ability to scavenge highly reactive hydroxyl radicals. The thioether group in methionine's side chain is particularly susceptible to oxidation by reactive oxygen species (ROS), acting as a sacrificial target to protect other vital biomolecules from oxidative damage. The reaction of methionine with hydroxyl radicals is a multi-step process that can lead to the formation of various intermediates, including carbon-, nitrogen-, and sulfur-centered radicals, and ultimately the production of methanethiol.

The antioxidant capacity of methionine is attributed to its sulfur-containing side chain, which can donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com This reversible oxidation of methionine residues to methionine sulfoxide provides a catalytic cycle for scavenging reactive species, thereby mitigating the damaging effects of ROS on other functionally important amino acid residues within proteins. nih.gov While this process is well-documented for intracellular proteins where methionine sulfoxide reductases can reverse the oxidation, the protective role of methionine in extracellular environments is also significant, albeit with effectively irreversible oxidation. nih.gov

In vitro studies have demonstrated the direct interaction between methionine and hydroxyl radicals. nih.govmdpi.com These investigations confirm that the thioether moiety is a primary site of attack by hydroxyl radicals, leading to the formation of a radical adduct. This initial reaction is a key step in the detoxification of this potent oxidant. The subsequent reactions of these radical intermediates are complex and can result in a variety of products, highlighting the role of methionine as a multifaceted antioxidant.

Gastrointestinal Protective Mechanisms in Animal Models

Modulation of Inflammatory Signaling Pathways in Colitis Models

In animal models of colitis, D-methionine has been shown to exert protective effects by modulating key inflammatory signaling pathways. Studies utilizing dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice have demonstrated that dietary methionine restriction can significantly attenuate the inflammatory response. nih.govunm.edu This is achieved, in part, through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govunm.edu

Research has indicated that a methionine-restricted diet can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the colonic tissue of DSS-treated mice. nih.govunm.edu Furthermore, the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation, was also suppressed with methionine restriction. nih.govunm.edu Conversely, the expression of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) was upregulated, suggesting a dual mechanism of reducing inflammatory mediators and enhancing antioxidant defenses. nih.govunm.edu

Another critical signaling pathway implicated in the protective effects of D-methionine is the Nrf2/Keap1 pathway. nih.gov Activation of Nrf2 is a crucial cellular defense mechanism against oxidative stress. It has been observed that D-methionine treatment can increase the expression of Nrf2, which in turn enhances the expression of antioxidative genes in the gut. nih.gov This activation of the Nrf2 signaling pathway has a positive impact on mitigating inflammatory diseases. nih.gov

The table below summarizes the key findings from a study on DSS-induced colitis in mice, illustrating the impact of a methionine-restricted (MR) diet on inflammatory and antioxidant markers.

| Marker | DSS Group | MR-DSS Group | Effect of Methionine Restriction |

| MPO Activity | Increased | Decreased | Suppression of Neutrophil Infiltration |

| TNF-α | Increased | Decreased | Reduction of Pro-inflammatory Cytokine |

| IL-1β | Increased | Decreased | Reduction of Pro-inflammatory Cytokine |

| NF-κB Activation | Increased | Reversed | Downregulation of Inflammatory Pathway |

| SOD Activity | Decreased | Increased | Enhancement of Antioxidant Defense |

| CAT Activity | Decreased | Increased | Enhancement of Antioxidant Defense |

| GPx Activity | Decreased | Increased | Enhancement of Antioxidant Defense |

This table is based on data from a study on DSS-induced colitis in mice and demonstrates the effects of a methionine-restricted diet on key inflammatory and antioxidant markers. nih.govunm.edu

Influence on Gut Microbiome Balance and Intestinal Morphology

Dietary methionine has a significant impact on the composition and balance of the gut microbiome, as well as the structural integrity of the intestinal barrier. Studies in rat models have shown that methionine restriction can lead to favorable changes in the gut microbiota. mdpi.com Specifically, a methionine-restricted diet resulted in a significant increase in the relative abundance of Firmicutes and a decrease in Proteobacteria at the phylum level. mdpi.com This shift is considered beneficial as an increase in Proteobacteria is often associated with gut dysbiosis and inflammation.

Furthermore, methionine restriction has been shown to increase the abundance of short-chain fatty acid (SCFA)-producing bacteria. mdpi.comresearchgate.net SCFAs, such as acetate, propionate, and butyrate, are crucial for maintaining gut health, serving as an energy source for colonocytes and exhibiting anti-inflammatory properties. The enhanced production of SCFAs is linked to the observed improvements in gut health and reduced inflammation. researchgate.net

In addition to its effects on the microbiome, methionine restriction has been demonstrated to improve intestinal barrier function. This is evidenced by the increased mRNA expression of tight junction proteins, including zonula occludens-1 (ZO-1), claudin-3, and claudin-5, in the colonic tissue of rats on a methionine-restricted diet. mdpi.com Tight junction proteins are essential for maintaining the integrity of the intestinal epithelium and preventing the translocation of harmful substances from the gut lumen into the bloodstream. An improvement in their expression suggests a strengthening of the intestinal barrier, which is often compromised in inflammatory bowel disease.

The following table outlines the observed changes in gut microbiota and intestinal barrier function in response to a methionine-restricted (MetR) diet in rats.

| Parameter | Control Group | MetR Group | Outcome of Methionine Restriction |

| Firmicutes Abundance | Lower | Higher | Favorable shift in gut microbiota |

| Proteobacteria Abundance | Higher | Lower | Reduction in inflammation-associated bacteria |

| SCFA-producing Bacteria | Lower | Higher | Increased production of beneficial metabolites |

| ZO-1 mRNA Expression | Lower | Higher | Improved intestinal barrier integrity |

| Claudin-3 mRNA Expression | Lower | Higher | Improved intestinal barrier integrity |

| Claudin-5 mRNA Expression | Lower | Higher | Improved intestinal barrier integrity |

This table summarizes the effects of a methionine-restricted diet on the gut microbiota composition and the expression of key tight junction proteins in a rat model. mdpi.com

Computational and Theoretical Studies of D Methionine

Molecular Structure and Conformation Analysis

Computational and theoretical studies have provided significant insights into the molecular structure and conformational preferences of methionine. While methionine is a structurally versatile amino acid, its conformations are influenced by interactions between its side-chain atoms. yale.edunih.gov Analysis of D-methionine, along with its L- and DL- counterparts, using solid-state 13C NMR spectroscopy has revealed key details about its crystalline forms. semanticscholar.orgcapes.gov.br

In contrast, the racemic mixture, DL-methionine, can be separated into two crystalline forms, α and β, from water or a water-ethanol solution. Each of these crystalline forms consists of a single conformer, as indicated by single chemical shifts for the methyl carbon at 18.7 ppm and 15.8 ppm, respectively. semanticscholar.orgcapes.gov.br This conformational difference also affects the carbon resonances of C-β and C-γ. semanticscholar.orgcapes.gov.br

Studies modeling the side-chain dihedral angle distributions have shown that for methionine, the χ1 and χ2 distributions can be accurately predicted. yale.edu The shape of the dihedral angle distribution P(χ3) is strongly influenced by interactions between the hydrogens on the Cγ and Cε atoms. yale.edu

Table 1: 13C NMR Chemical Shifts for Methyl Carbons in Crystalline Forms of Methionine

| Form | Crystallization Solvent | Methyl Carbon Chemical Shifts (ppm) | Number of Conformers per Unit Cell |

|---|---|---|---|

| D-Methionine | Water-Ethanol (3:2) | 18.1, 16.2 | Two |

| DL-Methionine (α form) | Water or Water-Ethanol (95:5) | 18.7 | One |

| DL-Methionine (β form) | Water or Water-Ethanol (95:5) | 15.8 | One |

Data sourced from solid-state 13C NMR spectroscopy studies. semanticscholar.orgcapes.gov.br

Phase Transition Mechanisms in Crystalline Forms

The solid-state phase transition in crystalline methionine has been extensively investigated, particularly for the racemic DL-methionine form. This transition occurs between a low-temperature β form and a high-temperature α form and involves changes in both molecular conformation and the three-dimensional packing of the molecules. nih.govacs.org The crystals of DL-methionine are composed of two-dimensional hydrogen-bonded bilayers that are interconnected by weaker van der Waals interactions. rsc.orgru.nl

The mechanism of the phase transition is complex and can exhibit characteristics of both cooperative and molecule-by-molecule transformations. nih.govacs.org Phase transitions in racemic aliphatic amino acid crystals that involve primarily packing changes are thought to proceed through a cooperative mechanism, while those involving significant conformational changes tend to follow a nucleation-and-growth, or molecule-by-molecule, mechanism. nih.govresearchgate.net The phase transition of DL-methionine involves both a conformational change and relative shifts between layers in two directions, thus resembling features of both mechanism types. nih.govacs.org

Molecular dynamics simulations have been employed to elucidate the underlying mechanism. nih.govacs.org These simulations suggest that the free energy barrier scaling with system size points towards a cooperative mechanism. nih.gov Structurally, the conformational changes appear to happen in a molecule-by-molecule fashion. nih.gov

The presence of defect sites within the crystal lattice plays a crucial role in the transition pathway. acs.orgru.nl

Low Defect Density: In single crystals with a low density of defects, the phase transition is a one-step cooperative process. acs.orgru.nl This is characterized by a low activation energy and large kinetic hysteresis. acs.org The transition proceeds via the cooperative shifting of bilayers, while the hydrogen bonds within the layers remain intact. ru.nl

High Defect Density: For samples with a high density of defect sites, the transition occurs in a two-step process. acs.org Initially, a cooperative shifting of bilayers occurs in the defect-free regions. acs.orgru.nl This is followed by the breaking and reforming of hydrogen bonds via a nucleation-and-growth mechanism at the defect sites. nih.govacs.org

The thermodynamic transition point for the α ↔ β transition of DL-methionine has been determined to be between 306 K and 317 K. rsc.org The transition is kinetically hindered, which is indicated by a large hysteresis. rsc.org

Table 2: Characteristics of Phase Transition in DL-Methionine

| Crystal Condition | Transition Mechanism | Process Description |

|---|---|---|

| Low Defect Density | Cooperative | One-step process involving the shifting of bilayers. Hydrogen bonds remain intact. acs.orgru.nl |

| High Defect Density | Hybrid (Cooperative and Nucleation-and-Growth) | Two-step process: 1. Cooperative shifting in defect-free areas. 2. Breaking and reforming of hydrogen bonds at defect sites. acs.orgru.nl |

Research Applications and Probes in Scientific Studies

Application as a Biochemical Probe for Cellular Uptake and Metabolism

D-methionine is utilized as a biochemical probe to investigate the transport and metabolic pathways of amino acids within cells. Research indicates that the cellular uptake of D-methionine is an active process. In the rat jejunum, for instance, D-methionine is absorbed via a Na+-dependent pathway that is distinct from the primary carrier for neutral amino acids like L-methionine iaea.org. This stereospecificity in transport systems allows researchers to use D- and L-isomers to differentiate and characterize the function of various amino acid transporters in the intestinal epithelium and other tissues iaea.org.

Once inside the cell, methionine metabolism is central to several critical functions, including protein synthesis, epigenetic regulation, and maintaining redox balance. nih.gov Methionine is converted into S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids. nih.govnih.gov By tracing the metabolic fate of D-methionine, scientists can study the activity of the enzymes that convert it to its biologically active L-form and its subsequent incorporation into these pathways. nih.gov This application is crucial for understanding how cells sense and adapt to the availability of essential nutrients to control processes like cell proliferation and epigenetic stability. nih.govnih.gov

Investigation in Animal Nutrition Research Models

In the field of animal nutrition, D-methionine hydrochloride is studied to optimize feed formulations for livestock, particularly poultry and swine. As methionine is often the first limiting amino acid in common plant-based feeds, synthetic supplementation is standard practice. mdpi.comnih.gov